
2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BC-05 is an orally active inhibitor targeting CD13 and the proteasome. It displays potent inhibition with IC50 values of 0.13 μM against human CD13 and 1.39 μM for the 20S proteasome . This compound is utilized in the research of multiple myeloma .
Preparation Methods
The synthetic routes and reaction conditions for BC-05 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BC-05 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BC-05 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from BC-05, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons by BC-05, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in BC-05 with another, often using specific reagents and conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BC-05 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CD13 and proteasome.
Biology: Investigated for its effects on cellular processes and pathways involving CD13 and proteasome.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
BC-05 exerts its effects by inhibiting CD13 and the proteasome. The inhibition of CD13 disrupts the function of this enzyme, which is involved in various cellular processes. The inhibition of the proteasome prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This dual inhibition mechanism makes BC-05 a potent compound for research in multiple myeloma .
Comparison with Similar Compounds
BC-05 is unique in its dual inhibition of CD13 and the proteasome. Similar compounds include other proteasome inhibitors and CD13 inhibitors, but BC-05’s ability to target both makes it particularly effective in research applications. Some similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Ubenimex: A CD13 inhibitor used in various research applications .
BC-05 stands out due to its dual-targeting mechanism, which enhances its efficacy in inhibiting both CD13 and the proteasome.
Properties
Molecular Formula |
C21H29BN2O9 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |
InChI Key |
GIVUTAREGYFAON-VKJFTORMSA-N |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


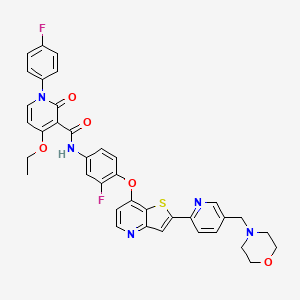
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
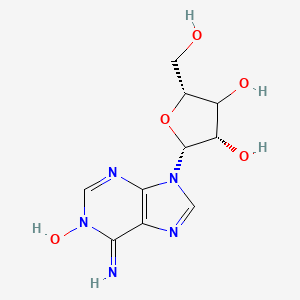
![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
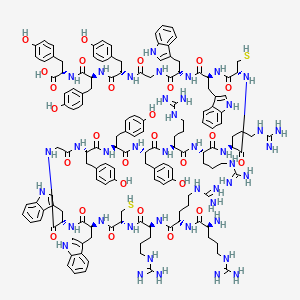

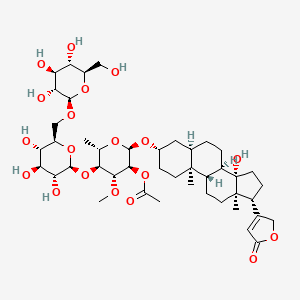
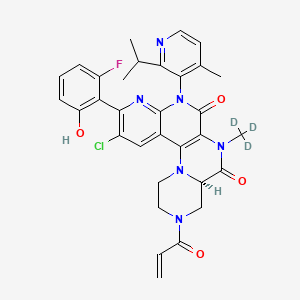
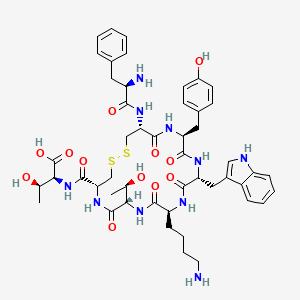
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)
